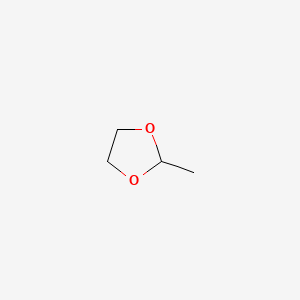

2-Methyl-1,3-dioxolane

Descripción

Significance and Research Trajectory in Organic Chemistry

The significance of 2-methyl-1,3-dioxolane in organic chemistry is multifaceted, primarily stemming from its role as a protecting group for aldehydes. The formation of the dioxolane ring renders the carbonyl group inert to various reagents, such as nucleophiles and bases, allowing for chemical modifications at other sites of a complex molecule. researchgate.netijsdr.org This protective strategy is a cornerstone of multi-step organic synthesis.

The research trajectory has evolved from establishing fundamental synthesis and reaction mechanisms to exploring more nuanced applications. Early research focused on the acid-catalyzed condensation of acetaldehyde (B116499) with ethylene (B1197577) glycol to form the cyclic acetal (B89532). chemicalbook.com Subsequent academic inquiry delved into the kinetics and mechanisms of its reactions, such as gas-phase thermal decomposition and hydrolysis. chemicalbook.com For instance, studies on its thermal decomposition have provided detailed kinetic data, contributing to the fundamental understanding of reaction mechanisms in heterocyclic systems. chemicalbook.com

More recent research has focused on leveraging derivatives of this compound as valuable synthetic intermediates. For example, derivatives like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) serve as useful methyl vinyl ketone equivalents, which are crucial for constructing ring systems in molecules via methods like the Robinson annulation. researchgate.nettandfonline.com Furthermore, the compound and its derivatives are instrumental in synthesizing more complex molecules, including pharmacologically relevant structures and materials for polymer chemistry. evitachem.comacs.org The development of greener and more efficient synthetic methods, such as microwave-assisted synthesis, also marks a contemporary trend in the research landscape of this compound. ijsdr.org

Scope of Academic Inquiry into Cyclic Acetals and Ketals

The academic study of this compound is situated within the broader field of inquiry into cyclic acetals and ketals. This class of compounds is of immense importance in synthetic and carbohydrate chemistry. researchgate.net Research in this area covers a wide spectrum of topics, from fundamental synthesis and stability to their application in complex chemical designs.

A significant portion of academic research is dedicated to the synthesis of cyclic acetals and ketals. Traditional methods often involve acid catalysis and the removal of water to drive the reaction equilibrium. nih.gov Modern research, however, emphasizes the development of milder, more efficient, and environmentally benign methodologies. ijsdr.org This includes the use of novel catalysts like zeolites and innovative techniques such as rotary evaporator-assisted synthesis to accelerate the reaction and improve yields. researchgate.netorganic-chemistry.orgthieme-connect.com

The stability of cyclic acetals and ketals is another critical area of investigation. The rate of hydrolysis is highly dependent on factors like the ring size and the nature of the original aldehyde or ketone. researchgate.net Comparative studies have shown that six-membered dioxane-type rings are generally more stable at low pH than their five-membered dioxolane counterparts. researchgate.net

Furthermore, the utility of cyclic acetals extends beyond their role as simple protecting groups. They are key components in the synthesis of biologically active molecules and are used as precursors for C-C bond formation, ether and ester synthesis, and in polymerization reactions. ijsdr.org Chiral diols can be used to create optically active cyclic acetals, which are invaluable in asymmetric synthesis and for determining the enantiomeric purity of other molecules. researchgate.netresearchgate.net

| Research Area | Description of Academic Inquiry | Example Research Findings |

|---|---|---|

| Synthesis Methods | Development of efficient and selective methods for acetalization and ketalization. nih.gov | Use of rotary evaporators to achieve high yields in short reaction times with minimal solvent. organic-chemistry.org |

| Reaction Kinetics & Mechanism | Study of the rates and pathways of formation and cleavage (hydrolysis). | Hydrolysis stability is influenced by ring size, with 1,3-dioxanes often being more stable than 1,3-dioxolanes. researchgate.net |

| Protecting Group Chemistry | Application as protecting groups for carbonyls in multi-step synthesis. researchgate.net | Acetal protection is stable to basic and nucleophilic reagents, enabling selective transformations elsewhere in a molecule. researchgate.net |

| Asymmetric Synthesis | Use of chiral diols to create chiral acetals as auxiliaries or for stereoselective reactions. researchgate.net | TADDOLs, derived from tartrate esters, are versatile chiral auxiliaries for enantioselective additions to ketones. researchgate.net |

| Polymer Chemistry | Investigation of dioxolane derivatives in ring-opening polymerization. | Certain 1,3-dioxolane (B20135) systems can undergo reversible polymerization, allowing for monomer regeneration. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWIZMNMTWYQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060095 | |

| Record name | 2-Methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-26-7 | |

| Record name | 2-Methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1,3-DIOXOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,3-DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94W0R6V90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 1,3 Dioxolane

Established Synthetic Routes to 1,3-Dioxolane (B20135) Core Structures

The formation of the 1,3-dioxolane ring is a well-established transformation, typically involving the reaction of a carbonyl compound with a 1,2-diol.

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with a diol, such as ethylene (B1197577) glycol. libretexts.org This reversible reaction requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org The diol then acts as a nucleophile, attacking the activated carbonyl. The mechanism proceeds through a hemiacetal intermediate. libretexts.orgkoreascience.kr Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming an oxonium ion. libretexts.org An intramolecular attack by the second hydroxyl group of the diol closes the ring to form the stable five-membered cyclic acetal (B89532). libretexts.orgvaia.com

To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark trap or by using a dehydrating agent like anhydrous magnesium sulfate. libretexts.orgtandfonline.com A variety of acid catalysts can be employed, including protic acids like p-toluenesulfonic acid and sulfuric acid, or Lewis acids such as boron trifluoride diethyl etherate. chemicalbook.comchemicalbook.commdpi.com The use of heterogeneous catalysts, like ion-exchange resins, is also effective and offers advantages in terms of catalyst separation and reuse. koreascience.kr

The parent compound, 1,3-dioxolane, is synthesized through the condensation of ethylene glycol with formaldehyde (B43269) (or its equivalents like paraformaldehyde or trioxane). chemicalbook.comchemicalbook.comgoogle.com This reaction is also acid-catalyzed. chemicalbook.comgoogle.com The process can be performed continuously, with the products being distilled off simultaneously to shift the reaction equilibrium. google.com One method involves heating ethylene glycol, paraformaldehyde, and deionized water in the presence of concentrated sulfuric acid, followed by distillation to collect the 1,3-dioxolane product. chemicalbook.com The yield of this reaction can be high, though the formation of an azeotropic mixture with water necessitates further purification steps. chemicalbook.comgoogle.com To improve the conversion of ethylene glycol, an excess of formaldehyde is sometimes used. google.com

Specific Synthesis of 2-Methyl-1,3-dioxolane

The synthesis of this compound specifically follows the general principles of acetalization, using acetaldehyde (B116499) as the carbonyl source.

The direct reaction of acetaldehyde with ethylene glycol in the presence of an acid catalyst is a primary route to this compound. koreascience.krresearchgate.net This reaction is reversible and equilibrium-limited. koreascience.kr The reaction pathway involves the protonation of acetaldehyde, followed by the nucleophilic addition of ethylene glycol to form a hemiacetal intermediate. koreascience.kr An acid-catalyzed intramolecular etherification then occurs to yield this compound and water. koreascience.kr To maximize the conversion of the glycol, an excess of acetaldehyde is often employed. koreascience.kr The reaction can be carried out in a reactive distillation column using an ion-exchange resin as a catalyst, which allows for the continuous removal of the product and high conversion rates. koreascience.kr

Another approach involves the reaction of 4-hydroxy-2-butanone (B42824) with ethylene glycol, using a weak acid catalyst such as d-tartaric acid. tandfonline.com This method has been reported to produce This compound-2-ethanol (B1585420) in high yield (90%). tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| 4-hydroxy-2-butanone | Ethylene Glycol | d-Tartaric Acid | Ethyl Acetate (B1210297) | 90% | tandfonline.com |

| Acetaldehyde | 1,2-Propylene Glycol | Ion-Exchange Resin | - | - | koreascience.kr |

An alternative synthesis of this compound has been reported by heating vinyl ether with potassium hydroxide (B78521) (KOH). chemicalbook.com Furthermore, cascade reactions involving the Heck arylation of butyl vinyl ether in ethylene glycol can lead to the formation of cyclic ketals, providing another pathway to substituted dioxolane structures. liv.ac.uk This palladium-catalyzed reaction proceeds through an enol ether intermediate which then undergoes acid-catalyzed cyclization with the ethylene glycol solvent to form the dioxolane ring. liv.ac.uk

Advanced Synthetic Techniques and Catalysis

Modern synthetic methods focus on improving efficiency, yield, and environmental friendliness.

One advanced technique is the photocatalytic synthesis of 1,3-dioxacyclanes. chemicalbook.com For example, this compound can be synthesized via a photocatalytic reaction involving ethylene glycol and a primary alcohol like methanol (B129727) in the presence of iron(III) chloride hexahydrate and sodium nitrite. chemicalbook.com The reaction is activated by UV irradiation from a medium-pressure mercury lamp. chemicalbook.com This method has demonstrated a yield of 67% for this compound after a 24-hour reaction time at 50°C. chemicalbook.com

Reactive distillation is another advanced technique that combines reaction and separation into a single unit. researchgate.net This process has been proposed for the synthesis of 1,3-dioxolane from formaldehyde and ethylene glycol to overcome the limitations of traditional batch processes, such as low conversion rates and high energy consumption for separation. koreascience.krresearchgate.net By continuously removing the product from the reaction zone, the equilibrium is shifted, leading to higher conversion and efficiency. koreascience.krgoogle.com

| Technique | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Photocatalysis | Ethylene Glycol, Methanol | FeCl₃·6H₂O, NaNO₂, UV irradiation, 50°C, 24h | This compound | 67% | chemicalbook.com |

| Reactive Distillation | Formaldehyde, Ethylene Glycol | NKC-9 Cationic Exchange Resin, 353-368 K | 1,3-Dioxolane | - | researchgate.net |

Photocatalytic Synthesis of 1,3-Dioxacyclanes

A notable method for synthesizing 1,3-dioxacyclanes, such as this compound, involves a photocatalytic approach. This process utilizes a photocatalytic reactor with a medium-pressure mercury lamp as the radiation source. chemicalbook.com The synthesis of cyclic acetals is achieved by reacting a diol, like ethylene glycol, with a primary alcohol in the presence of iron(III) chloride hexahydrate and sodium nitrite. chemicalbook.com The reaction mixture is irradiated for 6 to 24 hours at a controlled temperature of 20-50°C. chemicalbook.com The probable mechanism for this photocatalytic synthesis has been described, with this compound serving as a key example. iaea.org

Recent advancements in photocatalysis have also highlighted the use of visible light-induced reactions for the synthesis of aldehydes, where 1,3-dioxolane can act as a source of the aldehyde group through hydrogen atom transfer. rsc.org Furthermore, uranyl(VI) complexes have been investigated as effective photocatalysts for C-H activation. In one study, modifying the second position of 1,3-dioxolane with a methyl group under milder photocatalytic conditions resulted in an 88% yield of the functionalized product. mdpi.com

Role of Solid Catalysts in Industrial Processes

Solid catalysts are integral to the industrial synthesis of this compound and its derivatives, offering advantages such as reusability and ease of separation. jmaterenvironsci.com A variety of solid acid catalysts, including silica (B1680970) gel, alumina, clays, and cation-pillared clays, have demonstrated significant catalytic activity in the formation of 1,3-dioxolanes. jmaterenvironsci.comresearchgate.net

In the context of polyethylene (B3416737) terephthalate (B1205515) (PET) production, this compound can be manufactured from acetaldehyde, a byproduct of the process. google.com This is achieved by reacting the acetaldehyde-containing process gas with liquid ethylene glycol in the presence of an acid catalyst within a gas scrubbing unit. google.com Both homogeneous and heterogeneous acid catalysts can be employed for this conversion. google.com For instance, heating ethylene glycol in an autoclave with silica gel can lead to the in-situ formation of acetaldehyde, which is then trapped by the excess ethylene glycol to produce this compound. jmaterenvironsci.com

Zeolites, such as Y and Beta types, have proven to be highly active solid catalysts for acetalization reactions, including the synthesis of substituted this compound analogs. researchgate.netpsu.edu The textural properties of these catalysts, such as crystal size and acidity, significantly influence their activity. researchgate.netpsu.edu

Synthesis and Functionalization of this compound Derivatives

The versatile structure of this compound allows for a wide range of synthetic modifications to create various functionalized derivatives.

Formation of Substituted this compound Analogs

Substituted analogs of this compound are often synthesized through acetalization reactions. For example, the reaction of methyl naphthyl ketone with propylene (B89431) glycol using solid acid catalysts like large-pore tridirectional zeolites (Y and Beta) yields 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane. researchgate.netpsu.edu The hydrophobicity of the catalyst can be a more critical factor than the number of active sites in determining the reaction's efficiency. researchgate.net

Lithiation is another powerful technique for creating substituted derivatives. The metalation of chloro- and methoxy-substituted acetophenone (B1666503) ketals with butyllithium (B86547) (BuLi) or N,N,N′,N″,N″-pentamethyldiethylenetriamine-complexed butyllithium (BuLi/PMDTA) generates lithio species that can be further reacted to introduce functional groups. researchgate.net For instance, 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (B6320688) can be lithiated ortho to the ketal group. researchgate.net

Nucleophilic Ring-Opening Reactions for Functionalization

The ring-opening of the dioxolane structure provides a strategic pathway for introducing new functionalities. While the direct nucleophilic ring-opening of this compound is less common, related dioxolane systems undergo such reactions. For example, photogenerated azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids to form highly substituted dioxolanes. beilstein-journals.org

Free radical ring-opening polymerization is another significant functionalization method. For instance, the cyclic ketene (B1206846) acetal, 2-methylene-4-phenyl-1,3-dioxolane, undergoes free radical ring-opening polymerization to produce a polyester (B1180765). researchgate.net This monomer is synthesized via an acetal exchange reaction followed by dehydrochlorination. researchgate.net

Synthesis of Protected Keto-Alcohols and Other Intermediates

This compound serves as a crucial protecting group for carbonyl moieties in the synthesis of complex molecules, such as protected keto-alcohols. In a multi-step synthesis, the carbonyl group of a starting ketone can be protected as a 1,3-dioxolane derivative. rsc.org This protection allows for subsequent reactions, such as ortho-formylation and Grignard additions, to be carried out on other parts of the molecule. The 1,3-dioxolane group is chosen for its stability compared to acyclic acetals and its relative ease of removal through hydrolysis. rsc.org

Reaction Kinetics and Mechanistic Elucidation of 2 Methyl 1,3 Dioxolane

Gas-Phase Thermal Decomposition

The thermal decomposition of 2-Methyl-1,3-dioxolane in the gas phase has been a subject of detailed kinetic and mechanistic investigations. These studies reveal a process that is homogeneous, unimolecular, and follows first-order kinetics. hawaii.eduresearchgate.netoakland.edu

Experimental studies conducted in a static system, with the reaction vessel deactivated with allyl bromide and in the presence of a free radical suppressor like propene, have demonstrated that the thermal decomposition of this compound is a unimolecular process that adheres to first-order kinetics. hawaii.eduresearchgate.netoakland.edu The reaction proceeds cleanly without significant contributions from free-radical chain reactions. The first-order nature of the reaction indicates that the rate of decomposition is directly proportional to the concentration of the this compound.

The kinetics of the gas-phase thermal decomposition of this compound have been determined over a temperature range of 459–490 °C and a pressure range of 46–113 Torr. hawaii.eduresearchgate.netoakland.edu The rate coefficients for this decomposition are described by the Arrhenius equation. The experimentally determined Arrhenius parameters provide a quantitative measure of the reaction's temperature dependence.

The Arrhenius equation for the thermal decomposition of this compound is as follows: log k (s⁻¹) = (13.61 ± 0.12) - (242.1 ± 1.0) kJ mol⁻¹ / (2.303RT) hawaii.eduresearchgate.net

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Unit |

| Pre-exponential factor (A) | 1013.61 | s⁻¹ |

| Activation Energy (Ea) | 242.1 ± 1.0 | kJ/mol |

| Temperature Range | 459 - 490 | °C |

| Data sourced from hawaii.eduresearchgate.net |

Theoretical calculations using Density Functional Theory (DFT) methods, such as B3LYP and MPW1PW91 with 6-31G(d,p) and 6-31++G(d,p) basis sets, suggest that the thermal decomposition of this compound occurs through a stepwise mechanism. hawaii.eduresearchgate.net The rate-determining step involves a concerted, nonsynchronous four-centered cyclic transition state. hawaii.eduresearchgate.net A key feature of this transition state is the elongation of the C-O bond. researchgate.net

The proposed mechanism involves the initial cleavage of the C2-O3 bond, leading to a diradical intermediate. This intermediate then undergoes further reaction to yield the final products. The transition state analysis indicates a significant charge separation in the transition state, with a partial positive charge on the C2 carbon and a partial negative charge on the oxygen atom.

The primary products of the gas-phase thermal decomposition of this compound are acetaldehyde (B116499) and ethylene (B1197577) oxide. hawaii.eduresearchgate.netoakland.edu The formation of these products is consistent with the proposed stepwise mechanism involving a four-centered cyclic transition state.

Table 2: Decomposition Products of this compound

| Reactant | Decomposition Products |

| This compound | Acetaldehyde, Ethylene Oxide |

| Data sourced from hawaii.eduresearchgate.netoakland.edu |

Hydrolytic Cleavage and Stability Studies

The stability of this compound in aqueous solutions is highly dependent on the pH. While stable under neutral and alkaline conditions, it undergoes hydrolytic cleavage in the presence of acids.

The acid-catalyzed hydrolysis of acetals, including this compound, generally proceeds through an A-1 (unimolecular) mechanism. electronicsandbooks.comcolab.ws This mechanism involves a rapid, reversible protonation of one of the oxygen atoms of the dioxolane ring, followed by the rate-determining unimolecular cleavage of the C-O bond to form a resonance-stabilized carbocation intermediate (a dioxolenium ion). This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the final products, acetaldehyde and ethylene glycol. electronicsandbooks.combeilstein-journals.org

The key steps of the A-1 mechanism for the hydrolysis of this compound are:

Protonation: Rapid and reversible protonation of an oxygen atom in the dioxolane ring by a hydronium ion.

Carbocation Formation: The rate-determining step, involving the cleavage of the C-O bond to form a stable carbocation intermediate. The presence of the methyl group at the C2 position helps to stabilize this carbocation.

Nucleophilic Attack: Rapid attack by a water molecule on the carbocation.

Deprotonation and Ring Opening: Deprotonation and subsequent ring opening to form the final products.

Studies on related 4-methylene-1,3-dioxolanes have shown that they can also hydrolyze via a vinyl ether mechanism (A-SE2), where the rate-determining step is the proton transfer to the double bond. electronicsandbooks.com However, for saturated dioxolanes like this compound, the A-1 mechanism with the formation of a carbocation at the C2 position is the predominant pathway. electronicsandbooks.com The rate of hydrolysis via the A-1 mechanism is significantly influenced by the stability of the carbocation intermediate.

The hydrolytic stability of the dioxolane ring is a key factor in various applications. For instance, in the context of polyethylene (B3416737) terephthalate (B1205515) (PET) production, residual this compound can hydrolyze to form acetaldehyde, which can affect the organoleptic properties of the final product. sci-hub.se

Influence of pH and Solvent Polarity on Hydrolysis Rates

The hydrolysis of this compound is significantly influenced by both the pH of the medium and the polarity of the solvent system. The reaction mechanism can shift depending on these conditions. electronicsandbooks.com Studies have shown that the hydrolysis can proceed through either an A-1 (acid-catalyzed, unimolecular) or an A-SE2 (acid-catalyzed, bimolecular) mechanism.

In mixed solvent systems, such as water-dioxane and water-dimethyl sulfoxide (B87167) (DMSO), the solvent composition plays a critical role in determining the dominant pathway by affecting the stability of the transition state. electronicsandbooks.com For instance, in water-dioxane mixtures containing 20–40% dioxane, the A-1 mechanism is favored. This is attributed to the ability of the solvent mixture to stabilize the carbocation intermediate that is characteristic of the A-1 pathway. The hydrolysis ultimately yields acetaldehyde. sci-hub.se Research has confirmed that aqueous solutions of this compound hydrolyze to form acetaldehyde even at neutral pH, whereas the compound remains stable in polar aprotic solvents like anhydrous acetonitrile (B52724) under similar conditions, highlighting the crucial role of water in the reaction. sci-hub.se

Kinetic studies comparing the hydrolysis of this compound (which follows an A-1 mechanism) and 2-methyl-4-methylene-1,3-dioxolane (B14714942) (which follows an A-SE2 mechanism) in various solvent mixtures reveal nearly identical solvent effects on their reaction rates. electronicsandbooks.com This similarity is explained by the opposing effects of solvent composition on the activity coefficients of the transition states in dioxane-water versus DMSO-water mixtures. electronicsandbooks.com

Table 1: Solvent Effects on Hydrolysis Mechanism of this compound

| Solvent System | Dominant Mechanism | Rationale |

|---|---|---|

| Water-Dioxane (20-40% Dioxane) | A-1 (Unimolecular) | Stabilization of the carbocation intermediate. |

| Water-Dimethyl Sulfoxide | A-SE2 (Bimolecular) | Solvent effects on the transition state activity coefficients. electronicsandbooks.com |

| Aqueous Solution (Neutral pH) | Hydrolysis Occurs | Water acts as a reactant to produce acetaldehyde. sci-hub.se |

Oxidation Reactions

Low-Temperature Ozonation Studies

The ozonation of this compound at low temperatures (e.g., -78 °C) has been studied in various organic solvents, providing significant mechanistic insights. acs.orgnih.govsmu.edu These studies show that the reaction does not proceed through a simple cleavage. Instead, it produces two primary intermediates: a hemiortho ester (2-hydroxy-2-methyl-1,3-dioxolane) and an acetal (B89532) hydrotrioxide. acs.orgnih.govsmu.edu

The molar ratio of these products is dependent on the solvent used. In solvents like acetone-d6, methyl acetate (B1210297), and tert-butyl methyl ether, the hemiortho ester and the acetal hydrotrioxide are formed in a molar ratio of approximately 5:1. acs.orgnih.gov Both of these intermediates have been fully characterized using 1H, 13C, and 17O NMR spectroscopy. acs.orgnih.gov At higher temperatures, they both decompose to form the corresponding hydroxy ester. nih.gov

The proposed mechanism involves the abstraction of a hydride ion from the C-2 position of the dioxolane ring by ozone. acs.orgsmu.edu This step forms an ion pair, R+−OOOH, which then collapses to yield either the hemiortho ester (ROH) or the acetal hydrotrioxide (ROOOH). acs.orgnih.gov This mechanistic hypothesis is supported by Density Functional Theory (DFT) calculations at the PISA/B3LYP/6-311++G(3df,3pd) level. acs.orgnih.gov The activation parameters for the decomposition of the hemiortho ester intermediate (2a) have been experimentally determined to be Ea = 13.5 ± 1.0 kcal/mol and log A = 8.3 ± 1.0, which aligns with a highly ordered transition state. smu.edu

Table 2: Products of Low-Temperature (-78 °C) Ozonation of this compound

| Solvent | Primary Products | Molar Ratio (Hemiortho Ester : Hydrotrioxide) |

|---|---|---|

| Acetone-d6 | Hemiortho ester, Acetal hydrotrioxide | ~5:1 acs.orgnih.gov |

| Methyl Acetate | Hemiortho ester, Acetal hydrotrioxide | ~5:1 acs.orgnih.gov |

Radical Reactions and Cycloadditions

Mechanistic Insights into Radical Pathways

This compound can participate in radical reactions, typically involving the abstraction of a hydrogen atom from the C-2 position to form a dioxolan-2-yl radical. nih.govnsf.gov This radical species is a key intermediate in various synthetic transformations. nsf.gov The generation of this radical often relies on a hydrogen atom transfer (HAT) from the dioxolane to a suitable initiating radical species. nsf.gov

Mechanistic studies, including radical trapping experiments with reagents like 2,2,6,6-tetramethylpiperidinooxy (TEMPO), have confirmed that certain transformations involving this compound proceed via a radical pathway. nih.govresearchgate.net For example, in visible-light-promoted reactions, an iridium photocatalyst can be used in combination with a persulfate to generate the dioxolan-2-yl radical, which can then add to electron-deficient alkenes in a radical chain mechanism. nsf.gov

The regioselectivity of hydrogen abstraction from the dioxolane ring is a significant factor. nih.gov In reactions involving acetylene (B1199291) as a "carbon glue," switching from the unsubstituted 1,3-dioxolane (B20135) to this compound allows for the formation of specific regioisomeric products, demonstrating the influence of the methyl group on the radical pathway. nih.gov

Computational Prediction of Reaction Pathways for Cycloaddition Reactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and elucidating the mechanisms of cycloaddition reactions. nih.govmdpi.com While specific computational studies focusing exclusively on the cycloaddition of this compound are not extensively detailed in the surveyed literature, the principles from related systems provide a clear framework for how such predictions are made.

For 1,3-dipolar cycloadditions, DFT calculations are routinely used to investigate reactivity, regioselectivity, and stereoselectivity. mdpi.comresearchgate.net These computational models can map out the entire reaction path, identifying the transition state structures and calculating their associated activation energies (ΔG≠). mdpi.com For example, in reactions between nitrones and alkenes, DFT calculations at levels like B3LYP/6-31G(d) can determine whether the reaction proceeds via a concerted or a stepwise mechanism by analyzing the potential energy surface. researchgate.net

The predictive power of these methods extends to explaining the observed selectivity. By analyzing the frontier molecular orbitals (FMOs) of the reactants—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—chemists can predict the favored reaction pathway. nih.gov Furthermore, analysis of the global electron density transfer (GEDT) and molecular electrostatic potential (MESP) can reveal the polar nature of the reaction and the attractive forces between reactants at the transition state, offering results that are consistent with experimental observations. acs.org These computational tools are essential for designing new bioorthogonal cycloadditions and for understanding the electronic effects that govern reactivity and stability. nih.gov

Applications in Advanced Organic Synthesis

2-Methyl-1,3-dioxolane as a Protecting Group Strategy

The 1,3-dioxolane (B20135) functional group is a cornerstone in multistep synthesis, serving as a robust protecting group for carbonyl compounds. This strategy involves the conversion of a reactive carbonyl group into a significantly less reactive cyclic acetal (B89532), which is stable under a variety of conditions that would otherwise affect the original carbonyl moiety.

The formation of a this compound is a common and efficient method to protect aldehydes and ketones. wikipedia.org This transformation is typically achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. imist.manih.gov The reaction is an equilibrium process, and to drive it towards the formation of the dioxolane, water is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The stability of the resulting cyclic acetal is a key advantage. It is inert to nucleophiles, bases, and many oxidizing and reducing agents, conditions under which an unprotected aldehyde or ketone would react. wikipedia.orgorganic-chemistry.org This allows chemists to perform a wide range of chemical modifications on other parts of a molecule without disturbing the masked carbonyl group.

Furthermore, the reaction often exhibits chemoselectivity. For instance, aldehydes can frequently be protected in the presence of ketones, and saturated ketones can be selectively protected over α,β-unsaturated ketones. organic-chemistry.orglibretexts.org A variety of catalysts can be employed for this transformation, ranging from traditional Brønsted acids like p-toluenesulfonic acid to Lewis acids and solid-supported catalysts for milder conditions or easier workup. nih.govorganic-chemistry.org

Table 1: Selected Catalysts for the Formation of 1,3-Dioxolanes

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Camphor Sulfonic Acid | Refluxing toluene (B28343) with Dean-Stark trap |

| Lewis Acids | Er(OTf)₃, In(OTf)₃, TiCl₄ | Room temperature in various solvents |

| Heterogeneous Catalysts | Acidic clays, Zeolites, Ion-exchange resins | Often allows for easier catalyst removal |

| Other | Iodine, Tetrabutylammonium tribromide | Mild, neutral, or chemoselective conditions |

In the synthesis of complex natural products and other intricate molecular architectures, the use of this compound as a protecting group is indispensable. By masking a carbonyl group, it permits transformations on other functional groups that would otherwise be incompatible. For example, in a molecule containing both a ketone and an ester, the ketone can be protected as a dioxolane. wikipedia.org This allows the ester to be selectively reduced using a powerful reducing agent like lithium aluminum hydride, which would have otherwise attacked both the ester and the ketone. wikipedia.org After the reduction, the dioxolane protecting group can be removed to reveal the original ketone, now in a molecule that has been selectively modified at the ester position. wikipedia.org This orthogonality—the ability to protect and deprotect one functional group without affecting others—is crucial in lengthy synthetic sequences.

The removal of the this compound protecting group, or deprotection, is as critical as its installation. The most common method for cleaving the acetal and regenerating the parent carbonyl compound is acid-catalyzed hydrolysis. organic-chemistry.org This is typically accomplished by treating the protected compound with aqueous acid.

However, modern organic synthesis often requires milder and more selective methods, particularly when other acid-sensitive functional groups are present in the molecule. oup.com This has led to the development of numerous reagents and conditions for deprotection. organic-chemistry.org Some methods employ Lewis acids, which can offer greater chemoselectivity. organic-chemistry.orgorganic-chemistry.org Other techniques achieve deprotection under nearly neutral conditions. organic-chemistry.org For instance, reagents like cerium(III) triflate in wet nitromethane (B149229) or a catalytic amount of iodine in acetone (B3395972) can effectively cleave the dioxolane group while leaving other sensitive groups intact. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent/System | Conditions | Characteristics |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water or aqueous organic solvent | Standard, strong conditions |

| Iodine (catalytic) | Acetone, room temperature | Mild, neutral conditions, tolerates many functional groups organic-chemistry.orgorganic-chemistry.org |

| Er(OTf)₃ (Erbium triflate) | Wet nitromethane, room temperature | Gentle Lewis acid catalysis organic-chemistry.orgorganic-chemistry.org |

| NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) | Water, 30 °C | Catalytic, rapid conversion organic-chemistry.orgorganic-chemistry.org |

| Nickel Boride | Methanol (B129727) | Allows for chemoselective deprotection or concomitant reduction rsc.org |

| DMSO/Water | Heating | Neutral deprotection conditions oup.com |

Role as a Synthetic Intermediate

Beyond its role as a protecting group, the this compound scaffold is a key component of various synthetic intermediates, serving as a precursor in complex transformations.

Derivatives of this compound are valuable building blocks in synthesis. For example, This compound-2-ethanol (B1585420) can be synthesized from the reaction of 4-hydroxy-2-butanone (B42824) with ethylene glycol. biosynth.comresearchgate.net This intermediate contains both a protected ketone and a primary alcohol, allowing for selective modification of the hydroxyl group. This compound and its derivatives can be employed in the synthesis of pharmaceuticals and other complex organic targets. biosynth.comresearchgate.net The dioxolane unit in these precursors effectively masks a latent methyl ketone functionality, which can be unveiled at a later, strategic point in the synthesis.

Methyl vinyl ketone (MVK) is an important four-carbon building block in organic synthesis, particularly for annulation reactions like the Robinson annulation. wikipedia.org However, MVK itself is highly reactive and prone to polymerization. wikipedia.org To overcome this, synthetic equivalents, or "masked" forms of MVK, are often used. This compound derivatives are excellent precursors for this purpose.

A prominent example is 2-(β-bromoethyl)-2-methyl-1,3-dioxolane. tandfonline.comtandfonline.com This compound can be prepared from methyl vinyl ketone or from precursors like this compound-2-ethanol. researchgate.nettandfonline.com It serves as a stable, non-polymerizable equivalent of MVK. It can be used, for example, to form a Grignard reagent, which then acts as a nucleophile to add the four-carbon unit of MVK to a substrate. tandfonline.com Following the reaction, hydrolysis under acidic conditions removes the dioxolane protecting group, revealing the ketone and generating the desired structure that would have resulted from using MVK directly. This strategy provides a controlled and efficient way to incorporate the methyl vinyl ketone substructure into a target molecule. tandfonline.comtandfonline.com

Derivatization for Specialized Reagents

While this compound primarily serves as a protecting group for aldehydes, its structure can be modified to create more complex and specialized reagents for advanced organic synthesis. This derivatization typically involves functionalization of the methyl group at the 2-position, transforming the otherwise stable acetal into a reactive species capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most common strategies for this derivatization is the synthesis of 2-bromomethyl-1,3-dioxolane (B1266232). This halogenated derivative serves as a key intermediate that can be converted into a range of specialized reagents. The bromine atom can be readily displaced by nucleophiles or transformed into an organometallic reagent, significantly expanding the synthetic utility of the this compound core. guidechem.cominnospk.com

Nucleophilic Substitution Reactions:

The bromine atom in 2-bromomethyl-1,3-dioxolane is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This is a straightforward method for creating specialized building blocks where the dioxolane moiety acts as a masked aldehyde. guidechem.com

| Reactant | Reagent/Conditions | Product | Application |

|---|---|---|---|

| 2-Bromomethyl-1,3-dioxolane | Alcohol/Base | 2-(Alkoxymethyl)-1,3-dioxolane | Synthesis of ethers with a protected aldehyde. |

| 2-Bromomethyl-1,3-dioxolane | Amine/Base | 2-(Aminomethyl)-1,3-dioxolane | Precursor for amino aldehydes and nitrogen-containing heterocycles. |

| 2-Bromomethyl-1,3-dioxolane | Thiol/Base | 2-(Thioalkoxymethyl)-1,3-dioxolane | Synthesis of thioethers with a protected aldehyde. |

Formation and Application of Organometallic Reagents:

A significant application of derivatized this compound is in the formation of organometallic reagents, particularly Grignard reagents. Treatment of 2-bromomethyl-1,3-dioxolane with magnesium metal yields the corresponding Grignard reagent, (1,3-dioxolan-2-ylmethyl)magnesium bromide. This reagent is a versatile nucleophilic carbon source, effectively acting as a synthetic equivalent of a formyl anion synthon.

This Grignard reagent readily participates in nucleophilic addition reactions with various electrophiles, most notably carbonyl compounds. The reaction with aldehydes and ketones produces secondary and tertiary alcohols, respectively, while preserving the protected aldehyde functionality within the dioxolane ring. Subsequent acidic workup can then unmask the aldehyde, leading to the formation of multifunctional molecules.

Detailed Research Findings:

Research has demonstrated the utility of these specialized reagents in the synthesis of complex molecules. For instance, the Grignard reagent derived from 2-bromomethyl-1,3-dioxolane has been employed in the synthesis of 1,4-benzoxazepine (B8686809) (BZO) compounds, which are of interest in medicinal chemistry. sigmaaldrich.com The stability of the dioxolane ring under the basic conditions of Grignard reactions makes it an ideal protecting group that can be removed later in the synthetic sequence.

Furthermore, lithiation of 2-aryl-2-methyl-1,3-dioxolanes has been explored as a method for regioselective functionalization of the aromatic ring. While this derivatization is not directly on the methyl group of the parent this compound, it highlights the role of the dioxolane moiety in directing reactions on a substituted derivative, thereby creating a specialized reagent for further transformations.

| Derived Reagent | Electrophile | Product Type | Significance |

|---|---|---|---|

| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Aldehyde | Secondary alcohol with a protected aldehyde | Access to hydroxy aldehydes. |

| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Ketone | Tertiary alcohol with a protected aldehyde | Synthesis of complex polyols. |

| (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Ester | Tertiary alcohol from double addition | Formation of symmetrical diols. |

The derivatization of this compound, particularly through its bromo-derivative, provides a powerful platform for the generation of specialized reagents. These reagents enable the introduction of a protected aldehyde functionality into a wide range of molecules, facilitating the synthesis of complex and multifunctional organic compounds.

Polymer Science and Material Engineering

Polymerization Dynamics of 2-Methyl-1,3-dioxolane and its Derivatives

The polymerization of this compound and its derivatives can proceed through different mechanisms, primarily cationic polymerization and radical ring-opening polymerization, leading to polymers with distinct structures and properties.

Cationic polymerization of this compound derivatives, such as 4-methyl-2-methylene-1,3-dioxolane, can be initiated by cationic catalysts. researchgate.net This process typically occurs via the methylene (B1212753) functions without the cleavage of the dioxolane ring, a selectivity attributed to the stabilizing effect of negative substituents on the acetal (B89532) structure and the use of Lewis acid complexes with low reactivity as catalysts. researchgate.net The polymerization of 1,3-dioxolane (B20135), a related cyclic acetal, through a cationic mechanism is known to be reversible and can lead to the formation of cyclic structures in the polymer chain. researchgate.netrsc.org The tendency for cyclization can be influenced by reaction conditions such as monomer addition speed, catalyst-to-initiator ratio, and the solvent used. rsc.org For instance, in the cationic ring-opening polymerization of 1,3-dioxolane, an increased amount of cyclic structures is observed with increasing conversion and monomer-to-initiator ratios. rsc.org

The general mechanism for cationic polymerization involves the addition of a proton or other cationic species to the oxygen atom of the dioxolane ring, followed by ring-opening to form a carbocationic active center. This active center then propagates by adding to other monomer units. utexas.edu For alkenes that form relatively stable carbocations, cationic polymerization is particularly efficient. utexas.edu

Derivatives of this compound, specifically cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane, undergo radical ring-opening polymerization (rROP). researchgate.net This process is significant as it introduces ester functionalities into the backbone of the resulting polymer. researchgate.netdigitellinc.com The mechanism involves the radical-initiated opening of the dioxolane ring. researchgate.net For example, 2-methylene-4-phenyl-1,3-dioxolane has been shown to undergo nearly quantitative and regioselective ring-opening to form a more stable secondary benzyl (B1604629) free radical. researchgate.net This high degree of ring-opening is observed across a range of temperatures from 60 to 150°C. researchgate.net

The radical ring-opening polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), a related cyclic ketene acetal, proceeds via a facile ring-opening reaction that leads to the formation of a polycaprolactone-like structure. cmu.edu The stability of the radical formed after ring-opening is a crucial factor in facilitating this polymerization pathway. researchgate.net

Copolymerization with Vinyl Monomers

This compound derivatives can be copolymerized with various vinyl monomers to create polymers with tailored properties, including degradability.

The copolymerization of 2-methylene-1,3-dioxolane (B1600948) derivatives with vinyl monomers is characterized by monomer reactivity ratios, which indicate the relative tendency of a growing polymer chain to add a monomer of the same or different type. For the copolymerization of 2-methylene-1,3-dioxepane (MDO) with vinyl acetate (B1210297) (VAc), the reactivity ratios were determined to be rMDO = 0.14 and rVAc = 1.89. rsc.org In the copolymerization of MDO with methyl methacrylate (B99206) (MMA), the reactivity ratios were found to be rMDO = 0.057 and rMMA = 34.12. cmu.edu These values suggest that in both systems, the vinyl monomer is more reactive towards its own radical than towards the MDO radical, and the MDO radical prefers to add the vinyl monomer.

The composition of the resulting copolymer can be influenced by the initial monomer feed ratio. rsc.org For instance, in the copolymerization of (2-cyclohexylidene-1,3-dioxolane-4-yl) methyl methacrylate with styrene (B11656) and acrylonitrile (B1666552) in 1,4-dioxane (B91453), the monomer reactivity ratios were found to be less than 1 for both monomers, indicating a tendency towards alternating copolymerization. researchgate.net

Interactive Data Table: Monomer Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

| 2-methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 0.14 | 1.89 | rsc.org |

| 2-methylene-1,3-dioxepane (MDO) | Methyl Methacrylate (MMA) | 0.057 | 34.12 | cmu.edu |

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the copolymerization of 2-methylene-1,3-dioxolane derivatives with vinyl monomers. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgacs.orgresearchgate.net

RAFT polymerization of 2-methylene-1,3-dioxepane (MDO) has been used to synthesize hyperbranched polycaprolactone. researchgate.netmdpi.com This process demonstrates living polymerization characteristics, with the molecular weight of the polymers increasing with conversion. researchgate.netmdpi.com A typical RAFT polymerization is conducted by adding a RAFT agent to a conventional free-radical polymerization setup, using the same monomers, initiators, and solvents. boronmolecular.com

ATRP has been utilized for the controlled radical polymerization and copolymerization of 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) with methyl methacrylate (MMA) and styrene. acs.orgacs.org The copolymerization of MPDO with MMA under ATRP conditions was well-controlled, as evidenced by a linear molecular weight-conversion profile and narrow polydispersity indexes (around 1.2). acs.org The rate of incorporation of both monomers into the copolymer was found to be consistent regardless of the polymerization temperature and monomer feed ratio under typical ATRP conditions. acs.org

Degradation Mechanisms of this compound-Based Polymers

Polymers derived from this compound and its analogs contain acetal linkages in their backbone, which makes them susceptible to degradation, particularly through hydrolysis and depolymerization. researchgate.netresearchgate.net The degradation of these polymers is a key feature that makes them attractive for applications requiring biodegradable materials. rsc.org

The degradation of poly(1,3-dioxolane) (PDXL) can proceed via two main routes: depolymerization and hydrolysis. researchgate.netresearchgate.net Depolymerization is a reversible process that occurs at temperatures above the ceiling temperature in the presence of an acid catalyst, leading to the regeneration of the monomer. researchgate.netresearchgate.net Hydrolysis, on the other hand, involves the acid-catalyzed cleavage of the acetal bonds within the polymer chain in an aqueous environment. researchgate.netresearchgate.net

The thermal degradation of poly(4-methyl-1,3-dioxolane) results in a variety of degradation products, including aldehydes, ketones, alcohols, ethers, and oxygenated cyclic compounds. research-nexus.net This highlights the complexity of the degradation process under thermal stress. The structural integrity of the polymer is compromised during degradation, as indicated by changes in molecular weight. research-nexus.net The activation energy required for the degradation process is a critical parameter for understanding the material's thermal stability. research-nexus.net Copolymers containing units from 2-methylene-1,3-dioxepane and vinyl acetate have been shown to be easily degraded in both acidic and alkaline solutions. rsc.org

The general mechanism of polymer degradation can involve several processes, including thermal degradation, where heat provides the energy to break chemical bonds and produce free radicals, and photodegradation, where light absorption leads to chain scission. e3s-conferences.org

Hydrolytic Degradation Kinetics and Modeling

The hydrolytic degradation of polymers containing this compound moieties is a critical area of study for predicting material lifespan and environmental fate. The degradation process involves the acid-catalyzed cleavage of the acetal group in the presence of water, leading to the formation of ethylene (B1197577) glycol and acetaldehyde (B116499).

The kinetics of this reaction are influenced by factors such as pH, temperature, and the polymer's molecular structure. For instance, the activation energy for the positive reaction in the hydrolysis of the similar compound 2-methyl-1,3-dioxane (B3054962) has been determined to be 33.31 kJ/mol. researchgate.net Kinetic modeling of such degradation often employs pseudo-homogeneous models to determine the rate constants of the reaction by fitting experimental data. researchgate.net The unimolecular decomposition of this compound itself has been studied at high temperatures (1050–1400 K), revealing that the reaction is close to the high-pressure limit, with decomposition pathways leading to various products, including acetaldehyde. kaust.edu.sa

Table 1: Kinetic Parameters for Dioxolane Compound Reactions

| Compound | Parameter | Value | Conditions |

|---|---|---|---|

| 2-Methyl-1,3-dioxane | Activation Energy | 33.31 kJ/mol | - |

| 2-Methyl-1,3-dioxane | Pre-exponential Factor | 47.92 | - |

| This compound | Temperature Range | 1050–1400 K | Shock wave experiments |

This interactive table provides kinetic data for related dioxolane compounds, illustrating the parameters studied in degradation and decomposition reactions.

Design of Tunable Degradable Materials

The inherent instability of the acetal linkage in acidic conditions makes structures like this compound valuable for designing polymers with tunable degradation rates. nih.govresearchgate.net By incorporating such functional groups into a polymer backbone or as pendant groups, materials can be engineered to break down under specific environmental triggers.

The degradation rate can be controlled by modifying the chemical structure around the degradable moiety. researchgate.net Factors such as introducing hydrophobicity, steric hindrance, or electron-withdrawing groups near the acetal linkage can alter the susceptibility to hydrolysis. researchgate.net This approach allows for the creation of materials for a variety of applications, from controlled-release drug delivery systems to environmentally benign plastics that degrade over a predetermined period. nih.govresearchgate.net For example, the development of degradable polymers with tunable amounts of dithioacetal and disulfide linkages demonstrates how controlling the concentration of specific chemical groups can tailor degradation characteristics. nih.govresearchgate.net

Formation and Impact in Polymer Manufacturing Processes

Beyond its use in designing degradable materials, this compound is also known for its unintentional formation during the synthesis of major industrial polymers like Poly(ethylene terephthalate).

This compound as a Byproduct in Poly(ethylene terephthalate) Synthesis

Poly(ethylene terephthalate) (PET) is synthesized from the reaction of ethylene glycol (EG) and either terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT). epa.govsemanticscholar.org During this manufacturing process, acetaldehyde is a well-known and undesirable byproduct. researchgate.netresearchgate.net this compound (2MD) is subsequently formed as a secondary byproduct from the reaction between ethylene glycol and this acetaldehyde. researchgate.net

This reaction can occur at various stages of the PET manufacturing process. The formation of 2MD is a concern as it can become trapped within the polymer matrix. researchgate.net

Table 2: Formation of this compound in PET Synthesis

| Reactant 1 | Reactant 2 | Byproduct |

|---|

This interactive table illustrates the chemical reaction leading to the formation of this compound as a byproduct during PET synthesis.

Influence on Polymer Residuals and Material Quality

The presence of residual this compound in the final PET resin has a significant impact on material quality, particularly for food and beverage packaging. researchgate.netresearchgate.net The primary issue arises from the hydrolysis of this compound, which can occur when the PET comes into contact with moisture, such as from the packaged beverage. This hydrolysis reaction regenerates acetaldehyde. researchgate.net

Even trace amounts of acetaldehyde (in the parts-per-billion range) migrating from the PET bottle into the contents can adversely affect the organoleptic properties, imparting an undesirable taste or odor to products like bottled water. researchgate.netresearchgate.net The concentration of this compound in PET resins can fluctuate during processing; for instance, during air stripping to remove acetaldehyde, its concentration may initially decrease, then increase due to further reactions, and later decrease again with time. researchgate.net This complex behavior complicates efforts to control residual impurities and maintain the sensory quality of packaged goods.

Environmental Profile of this compound: Occurrence, Transformation, and Analysis

A comprehensive examination of the environmental presence, fate, and analytical characterization of the industrial compound this compound.

The chemical compound this compound, a cyclic acetal, has garnered attention within environmental science due to its detection in industrial effluents and its association with other contaminants. Understanding its environmental occurrence, transformation processes, and the analytical methods for its detection is crucial for assessing its potential impact and for the development of monitoring and remediation strategies. This article provides a focused overview of the current scientific knowledge regarding the environmental presence, biodegradation, stability, and advanced analytical methodologies related to this compound.

Q & A

Q. What are the primary synthetic routes for 2-methyl-1,3-dioxolane, and how do reaction conditions influence product selectivity?

this compound is commonly synthesized via acid-catalyzed acetalization of aldehydes or ketones with 1,3-propanediol. A key method involves using Brønsted or Lewis acid catalysts (e.g., Al- or Si-based solids) to promote cyclization of ethylene glycol derivatives. For example, Al-com and Si-syn catalysts enable selective formation through oxonium intermediates, with this compound being the thermodynamically favored product (yields >60%) . Reaction temperature and solvent polarity significantly impact pathway selectivity, favoring either dimerization (diethylene glycol) or cyclization .

Q. How does hydrolysis of this compound proceed mechanistically, and what solvent effects dominate reaction kinetics?

Hydrolysis follows A-1 (acid-catalyzed) and A-Se2 (bimolecular) mechanisms depending on substituents. In water-dioxane mixtures, solvent composition alters transition-state stabilization: higher dioxane content (mol fraction >0.6) reduces hydrolysis rates by destabilizing the hydronium ion. Kinetic studies show second-order rate coefficients (25°C) of 0.12 M⁻¹s⁻¹ in water and 0.03 M⁻¹s⁻¹ in 60% dioxane . Computational modeling suggests solvent polarity modulates carbocation stability during rate-determining steps .

Q. What analytical methods are recommended for detecting trace this compound in environmental or polymer matrices?

Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is optimal for volatile detection. Migration studies in PET bottles show this compound concentrations up to 19 ng/mL in 50% ethanol after 2 years, validated via HS-GC/MS (LOD: 0.5 ng/mL) . Solid-phase microextraction (SPME) coupled with GC-FID improves sensitivity for aqueous samples, while NMR (¹H/¹³C) confirms structural integrity in synthetic mixtures .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound hydrolysis be resolved?

Discrepancies arise from solvent-specific ion-pairing effects and competing mechanisms. For example, A-1 hydrolysis in dimethyl sulfoxide (DMSO)-water mixtures shows a rate minimum at 0.6 mol fraction DMSO due to disrupted proton transfer, while A-Se2 pathways exhibit less retardation . To reconcile

Q. What catalytic strategies enhance this compound synthesis while adhering to green chemistry principles?

Solid acid catalysts (e.g., sulfonated silica or zeolites) improve sustainability by reducing waste and enabling recyclability. For example, Al-com catalysts achieve 85% selectivity for this compound under mild conditions (80°C, 6 h) via Wagner–Meerwein rearrangements . Key parameters:

| Catalyst Type | Selectivity (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Al-com | 85 | 6 | 80 |

| Si-syn | 72 | 8 | 90 |

| H₂SO₄ (liquid) | 65 | 4 | 60 |

Q. How does this compound interact with carbon-based adsorbents, and what implications exist for environmental remediation?

Adsorption studies on activated carbon and fullerenes reveal binding energies (E_b) of -0.435 eV for 1,4-dioxane vs. -0.298 eV for this compound, attributed to steric hindrance from the methyl group. Computational models (DFT) show higher HOMO-LUMO gaps (5.2 eV) for this compound, reducing reactivity with amine-functionalized adsorbents . Applications:

Q. What are the decomposition pathways of this compound in lithium-ion battery electrolytes, and how do they affect performance?

Under oxidative conditions (e.g., LiPF₆ electrolytes), this compound decomposes via radical cation intermediates, forming aldehydes and oligomers (e.g., 1,3,6-trioxocan-2-one). This accelerates capacity fade by increasing interfacial impedance. Mitigation strategies:

- Add sacrificial additives (e.g., vinylene carbonate) to stabilize SEI layers.

- Monitor decomposition via in situ Raman spectroscopy and differential electrochemical mass spectrometry (DEMS) .

Contradictions and Methodological Considerations

- Mechanistic Ambiguity : Conflicting reports on A-1 vs. A-Se2 dominance require isotopic labeling (e.g., ¹⁸O tracing) to clarify nucleophilic attack vs. carbocation pathways .

- Analytical Interference : Nalophan® bags and PVC tubing release trace this compound, necessitating blank controls in breath-sampling studies .

- Stability in Polymers : Long-term migration from PET bottles suggests diffusion coefficients of 2.3×10⁻¹⁴ cm²/s, requiring Arrhenius modeling for shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.